REACTION_CXSMILES
|
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:8][Si:9]([CH3:12])([CH3:11])Cl>C1COCC1.C[N-]C1C=CC=CC=1.C1([Mn+])C=CC=CC=1>[CH3:8][Si:9]([CH3:12])([CH3:11])[O:7][C:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1 |f:3.4|
|
Name
|
phenylmanganese N-methyl-N-phenylamide
|
Quantity
|
100 mmol
|
Type
|
catalyst
|
Smiles
|
C[N-]C1=CC=CC=C1.C1(=CC=CC=C1)[Mn+]
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce
|
Type
|
CUSTOM
|
Details
|
the following reaction
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](OC1=CCCCC1)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |